molecular formula C17H16N4 B5208927 N-amino-N'-(3-methylphenyl)quinoline-2-carboximidamide

N-amino-N'-(3-methylphenyl)quinoline-2-carboximidamide

Cat. No.: B5208927
M. Wt: 276.34 g/mol
InChI Key: UWGXXCFFLCZONE-UHFFFAOYSA-N
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Description

N-amino-N’-(3-methylphenyl)quinoline-2-carboximidamide is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.

Properties

IUPAC Name

N-amino-N'-(3-methylphenyl)quinoline-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4/c1-12-5-4-7-14(11-12)19-17(21-18)16-10-9-13-6-2-3-8-15(13)20-16/h2-11H,18H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGXXCFFLCZONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=C(C2=NC3=CC=CC=C3C=C2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-amino-N’-(3-methylphenyl)quinoline-2-carboximidamide can be achieved through various methods. One common approach involves the reaction of 2-chloroquinoline with 3-methylphenylhydrazine in the presence of a base such as sodium carbonate. The reaction is typically carried out in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve green and sustainable chemistry approaches. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as silica nanoparticles. These methods not only improve the efficiency of the synthesis but also reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-amino-N’-(3-methylphenyl)quinoline-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-amino-N’-(3-methylphenyl)quinoline-2-carboximidamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-amino-N’-(3-methylphenyl)quinoline-2-carboximidamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various pharmacological effects. For example, quinoline derivatives are known to inhibit enzymes like topoisomerase, which is crucial for DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-2-methylphenyl)quinoline-2-carboxamide
  • N-(3-methylphenyl)-2-quinolinecarbohydrazonamide

Uniqueness

N-amino-N’-(3-methylphenyl)quinoline-2-carboximidamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and pharmacological activities .

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